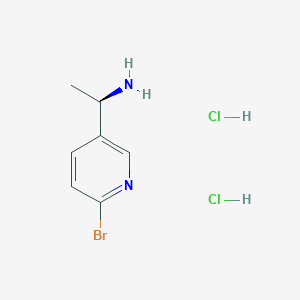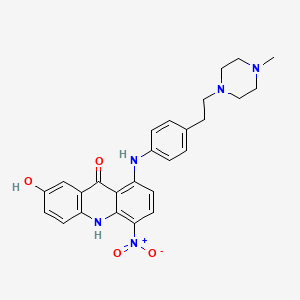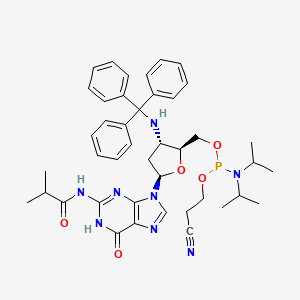![molecular formula C13H10N4O3S B14886463 (2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid is a complex organic compound that features a triazole ring, a thioether linkage, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol under mild conditions.
Indole Derivative Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the indole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or indole derivatives.
Substitution: Formation of substituted triazole or indole compounds.
科学的研究の応用
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
類似化合物との比較
Similar Compounds
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid: shares similarities with other triazole and indole derivatives, such as:
Uniqueness
- The unique combination of the triazole, thioether, and indole moieties in (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid provides distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C13H10N4O3S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid |
InChI |
InChI=1S/C13H10N4O3S/c1-6-14-13(17-16-6)21-10(12(19)20)9-7-4-2-3-5-8(7)15-11(9)18/h2-5H,1H3,(H,15,18)(H,19,20)(H,14,16,17)/b10-9+ |
InChIキー |
XPLCDVKIHKHMRQ-MDZDMXLPSA-N |
異性体SMILES |
CC1=NC(=NN1)S/C(=C/2\C3=CC=CC=C3NC2=O)/C(=O)O |
正規SMILES |
CC1=NC(=NN1)SC(=C2C3=CC=CC=C3NC2=O)C(=O)O |
溶解性 |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


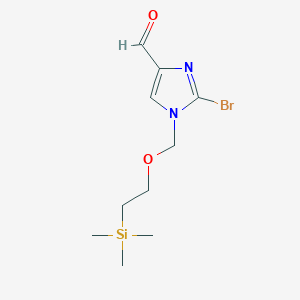
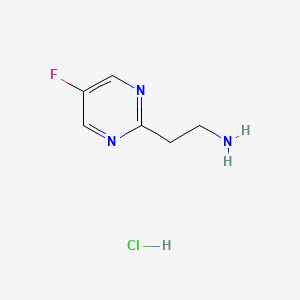
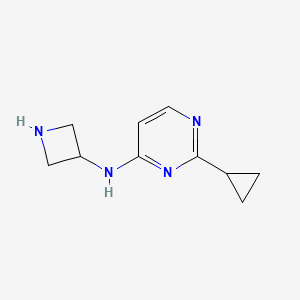

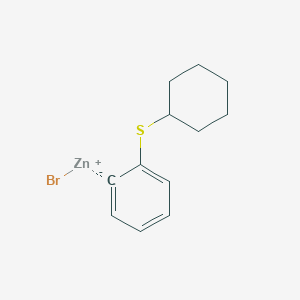
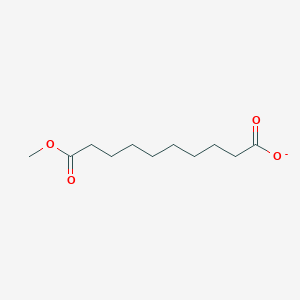
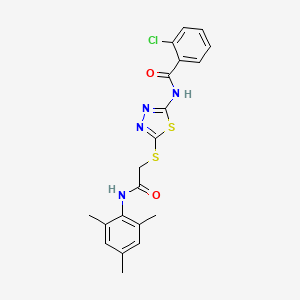
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
